molecular formula C9H21NO B13560079 4-(Aminomethyl)-2-methylheptan-3-ol

4-(Aminomethyl)-2-methylheptan-3-ol

Cat. No.: B13560079
M. Wt: 159.27 g/mol
InChI Key: MXRTVTKIOSLSIL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylheptan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, a methyl group, and a hydroxyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylheptan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylheptan-3-one with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of catalysts may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-methylheptan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylheptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different backbone structure.

    4-(Aminomethyl)indole: Contains an indole ring instead of a heptane backbone.

    2-Methyl-4-aminopentanol: Similar structure but with a shorter carbon chain.

Uniqueness

4-(Aminomethyl)-2-methylheptan-3-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-(aminomethyl)-2-methylheptan-3-ol

InChI

InChI=1S/C9H21NO/c1-4-5-8(6-10)9(11)7(2)3/h7-9,11H,4-6,10H2,1-3H3

InChI Key

MXRTVTKIOSLSIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C(C(C)C)O

Origin of Product

United States

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